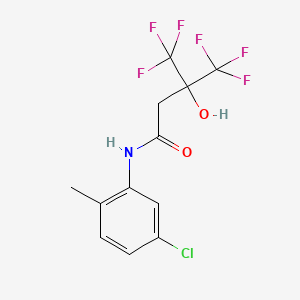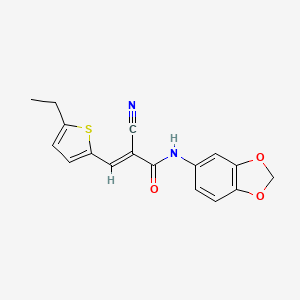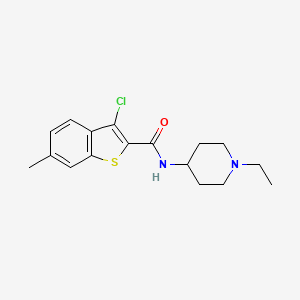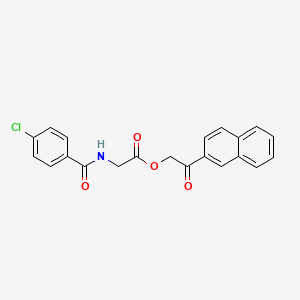
N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
説明
Synthesis Analysis
The synthesis of derivatives similar to N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multi-step chemical reactions. For example, Aziz‐ur‐Rehman et al. (2016) described the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, showcasing a method that could be adapted for synthesizing structurally related compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The structural and conformational properties of compounds with trifluoromethyl groups have been extensively studied. For instance, Hidalgo et al. (2012) provided a detailed examination of the spectroscopic, structural, and conformational properties of a trifluoromethyl-substituted β-aminoenone, highlighting the influence of intra- and intermolecular hydrogen bond interactions on molecular structure (Hidalgo et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical behavior of fluorinated compounds, such as the one , often involve interactions with various reagents and potential for forming a wide range of derivatives. The study by Crich and Smith (2000) on generating glycosyl triflates from thioglycosides using a trifluoromethanesulfonic anhydride system underscores the reactivity of trifluoromethyl groups in chemical synthesis (Crich & Smith, 2000).
科学的研究の応用
Perfluorinated Chemicals Analysis
A study analyzed blood samples for various perfluorinated chemicals (PFCs) and compared them to classical persistent organic pollutants (POPs). It found that PFCs' median concentration was significantly higher compared to other POPs, suggesting widespread exposure among Swedish residents. This highlights the importance of monitoring and understanding the environmental and health impacts of such chemicals (Kärrman et al., 2006).
Human Urinary Excretion of Non-Persistent Chemicals
Research on Danish children, adolescents, young men, and pregnant women showed nearly universal exposure to several non-persistent industrial chemicals. This study underscores the need for comprehensive biomonitoring to assess exposure levels and potential health risks associated with these chemicals (Frederiksen et al., 2014).
Organophosphate Flame Retardants and Plasticizers
A study measured organophosphate (OP) flame retardants and plasticizers in daycare centers and the urine of attending children. It found significant levels of OP metabolites in children's urine, indicating exposure within these indoor environments. This research points to the need for evaluating OP exposure's health implications, especially in sensitive populations like children (Fromme et al., 2014).
Associations Between Urinary Phenol and Paraben Concentrations
This study investigated the relationship between exposure to phenols and parabens and markers of oxidative stress and inflammation among pregnant women. Findings suggest that exposure to certain chemicals during pregnancy may be related to oxidative stress and inflammation, which could affect birth outcomes (Watkins et al., 2015).
Retinoids and Breast Cancer
Research on the use of N-(4-hydroxyphenyl) retinamide (4-HPR) for chemoprevention in breast cancer patients has shown promising results. 4-HPR treatment was associated with augmented NK activity in women, suggesting its potential as a chemopreventive agent (Villa et al., 1993).
Exposure to Hydrochlorofluorocarbons and Liver Disease
A study linked repeated exposure to hydrochlorofluorocarbons (HCFCs) with serious liver injury. This research emphasizes the need for safer alternatives to these compounds, given their widespread use and potential hepatotoxicity (Hoet et al., 1997).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF6NO2/c1-6-2-3-7(13)4-8(6)20-9(21)5-10(22,11(14,15)16)12(17,18)19/h2-4,22H,5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAOSQRWRRWHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)
![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)
![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)
![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
